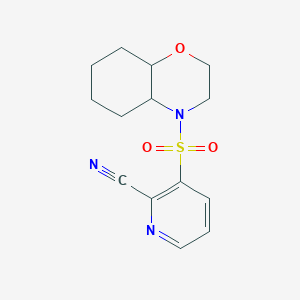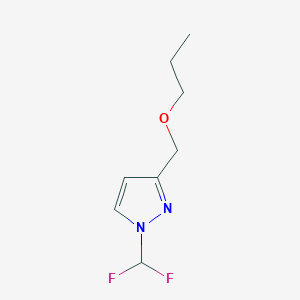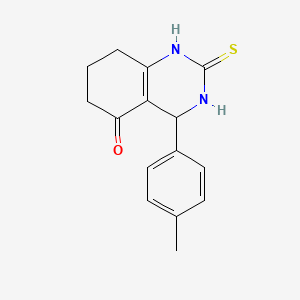
1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPM-2750 and belongs to the class of urea derivatives. It has a molecular weight of 357.42 g/mol and a chemical formula of C18H23N5O2.
Scientific Research Applications
Targeted Synthesis and Therapeutic Potential
1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea has been a focus of research due to its potential in medical applications, particularly in cancer therapy and enzyme inhibition. The compound has been examined for its synthesis methodologies, structural properties, and therapeutic mechanisms against various diseases.
Stereoselective Synthesis : The stereochemical synthesis of active metabolites related to this compound has been explored for potent PI3 kinase inhibitors, which are crucial in cancer therapy. Stereospecific hydroboration and oxidation-reduction sequences have been utilized to achieve the desired stereochemistry, highlighting the compound's significance in developing targeted cancer treatments (Chen et al., 2010).
Anticancer Activity : Research into phenoxypyrimidine-urea derivatives, including compounds structurally similar to 1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, has shown promising anticancer effects. These compounds have been found to induce apoptosis in human non-small cell lung cancer cells via both extrinsic and intrinsic pathways. Additionally, they trigger cytoprotective autophagy, suggesting their potential as therapeutic agents for lung cancer treatment (Gil et al., 2021).
Receptor Tyrosine Kinase Inhibition : Novel urea derivatives, including those structurally related to the discussed compound, have shown potent activity against chronic myeloid leukemia (CML) through inhibition of the PI3K/AKT signaling pathway. These findings support the compound's role in designing new therapies for CML and potentially other cancers (Li et al., 2019).
Neurological Applications : The compound's derivatives have also been explored for their neurological applications, such as in Parkinson's disease research. Specifically, the synthesis of related PET agents for imaging LRRK2 enzyme activity in Parkinson's offers insights into the compound's utility in diagnosing and understanding neurodegenerative diseases (Wang et al., 2017).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-15-5-3-13(4-6-15)20-17(23)21-14-11-18-16(19-12-14)22-7-9-24-10-8-22/h3-6,11-12H,2,7-10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBMDEBOPVGVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)
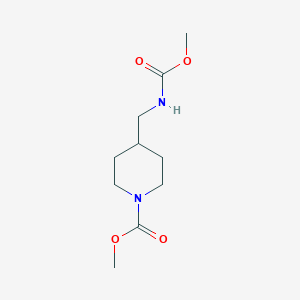
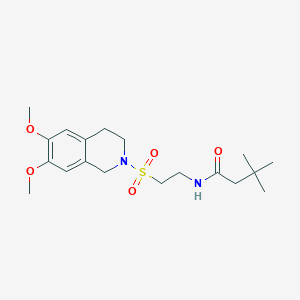
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
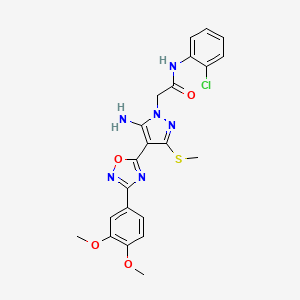


![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
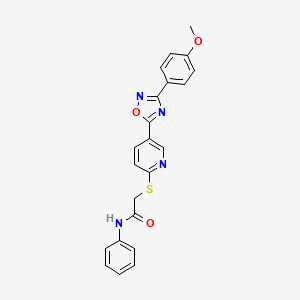
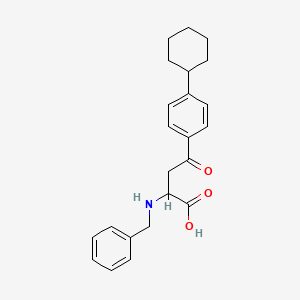
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2689718.png)
